molecular formula C13H14ClNO2 B13722232 Ethyl 3-(6-Chloro-3-indolyl)propanoate

Ethyl 3-(6-Chloro-3-indolyl)propanoate

Cat. No.: B13722232
M. Wt: 251.71 g/mol
InChI Key: KMGFSDSJGNHTOQ-UHFFFAOYSA-N
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Description

Ethyl 3-(6-Chloro-3-indolyl)propanoate is a synthetic indole alkaloid derivative designed for pharmaceutical and biological chemistry research. The indole scaffold is a privileged structure in medicinal chemistry, widely distributed in bioactive marine and terrestrial natural products and known for its diverse pharmacological properties . This compound features a 6-chloro substitution on the indolyl group, a modification that can significantly influence the molecule's electronic properties and its binding affinity to biological targets. The propanoate ester side chain at the 3-position enhances the molecule's versatility, serving as a critical functional handle for further synthetic elaboration or for probing metabolic pathways. Indole derivatives have demonstrated a remarkable range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects, making them a central focus in drug discovery campaigns . The presence of the indole nucleus positions this compound as a promising scaffold for the development of novel therapeutic agents, particularly in oncology, where many indole alkaloids function by novel mechanisms of action . Researchers can utilize this compound as a key intermediate in the synthesis of more complex indole-based molecules or as a standard in biological assays to investigate structure-activity relationships. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71 g/mol

IUPAC Name

ethyl 3-(6-chloro-1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H14ClNO2/c1-2-17-13(16)6-3-9-8-15-12-7-10(14)4-5-11(9)12/h4-5,7-8,15H,2-3,6H2,1H3

InChI Key

KMGFSDSJGNHTOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CNC2=C1C=CC(=C2)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 3-(6-Chloro-3-indolyl)propanoate

General Synthetic Strategy

The synthesis typically starts from substituted indole derivatives or indole-3-acetic acid analogues, followed by esterification and nucleophilic substitution steps. The key steps involve:

  • Formation of indole-3-acetate intermediates.
  • Introduction of the 6-chloro substituent on the indole ring.
  • Esterification to form the ethyl ester.
  • Use of strong bases and alkyl halides for nucleophilic substitution at the 3-position.

Detailed Stepwise Synthesis

Step 1: Preparation of Indole-3-acetic Acid Derivative
  • Indole-3-acetic acid (10.0 mmol, 1.75 g) is reacted with dicyclohexylcarbodiimide (DCC, 10.0 mmol, 2.06 g) and 4-dimethylaminopyridine (DMAP, 1.0 mmol, 0.13 g) in anhydrous dichloromethane (40 ml) with methanol (1 ml) at room temperature.
  • The reaction proceeds for 4 hours under stirring, monitored by thin-layer chromatography (TLC).
  • After filtration of dicyclohexylurea, the organic phase is washed, dried, and concentrated.
  • The residue is purified by silica gel column chromatography using petroleum ether/ethyl acetate (10:1 v/v) to yield the methyl indole-3-acetate intermediate as a faint yellow oil in 79% yield.
Step 3: Nucleophilic Substitution Using Lithium Diisopropylamide (LDA)
  • A solution of redistilled diisopropylamine (3.0 mmol, 0.43 ml) in tetrahydrofuran (THF) is cooled to −78 °C under argon.
  • n-Butyllithium (3 mmol, 1.3 ml) is added dropwise to form LDA, stirred for 1 hour.
  • Hexamethylphosphoric triamide (HMPA, 14.65 mmol, 2.63 g) is added and stirred for 20 minutes.
  • The 6-chloro methyl indole-3-acetate intermediate (2.0 mmol, 0.49 g) in THF is added and stirred for 30 minutes.
  • Alkyl bromide (ethyl 3-bromopropanoate) is then introduced to perform nucleophilic substitution at the 3-position of the indole ring, yielding the desired intermediate.
Step 4: Hydrolysis and Esterification
  • The intermediate is dissolved in a mixture of methanol and 2 M sodium hydroxide (4:1 v/v) and stirred at 75 °C for 4 hours.
  • The reaction mixture is cooled, acidified to pH 3 with 2 M hydrochloric acid, and extracted with ethyl acetate.
  • Purification by column chromatography yields this compound in 71–78% yield.

Alternative Synthetic Routes

  • One-pot reactions catalyzed by potassium bisulfate using substituted indole acetic acid and ethyl 3,3-diethoxypropionate as raw materials can be employed to synthesize related 3,3-diindolepropionic acid compounds, which can then be converted to this compound via nucleophilic substitution and hydrolysis steps.
  • Cyclization and alkylation strategies using 2-aminophenol derivatives and alkyl bromides have been reported for related indole derivatives but are less directly applicable to this specific compound.

Analytical Data and Research Outcomes

The synthesized compound is characterized by:

  • Thin-layer chromatography (TLC) monitoring during synthesis.
  • Nuclear Magnetic Resonance (NMR) spectroscopy for structure confirmation.
  • High-Resolution Mass Spectrometry (HRMS) to verify molecular weight.
  • Purification by silica gel chromatography to ensure high purity.

The yields reported for the key intermediates and final product range from 54% to 85%, indicating efficient synthetic protocols.

Summary Table of Preparation Method

Step Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Indole-3-acetic acid, DCC, DMAP, MeOH, DCM, RT Methyl indole-3-acetate 79 Esterification, column chromatography
2 Chlorination (electrophilic agent, not specified) 6-Chloro methyl indole-3-acetate Not specified Position-specific chlorination
3 LDA (from diisopropylamine and n-BuLi), HMPA, THF, alkyl bromide (ethyl 3-bromopropanoate), −78 °C Alkylated intermediate Not specified Nucleophilic substitution at C-3
4 MeOH/2 M NaOH (4:1 v/v), 75 °C, acidification, extraction This compound 71–78 Hydrolysis and purification

Chemical Reactions Analysis

Types of Reactions: “MFCD31977893” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions: The reactions involving “MFCD31977893” typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

The compound has been researched for its potential therapeutic applications, particularly in the following areas:

  • Anticancer Activity : Ethyl 3-(6-Chloro-3-indolyl)propanoate has shown promise in inhibiting cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. Studies indicate that indole derivatives can inhibit enzymes such as phospholipase A2, which is implicated in inflammatory responses and cancer progression.
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against a range of pathogens. Its structural characteristics allow it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death.
  • Anti-inflammatory Effects : Research highlights the compound's ability to modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs. It has been shown to inhibit the production of pro-inflammatory cytokines.

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer properties of this compound, researchers treated various cancer cell lines with different concentrations of the compound. Results indicated significant inhibition of cell growth at concentrations as low as 10 µM, with IC50 values determined through dose-response curves showing effectiveness against multiple cancer types .

Case Study 2: Antimicrobial Efficacy

A separate study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The compound was tested using disk diffusion methods, showing zones of inhibition comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism by which “MFCD31977893” exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Ethyl 3-(5-Chloro-3-indolyl)propanoate

  • Structure : Chloro substituent at the 5-position of the indole ring.
  • Molecular Formula: C₁₃H₁₄ClNO₂ (MW: 251.71 g/mol) .
  • Key Differences : Positional isomerism (5-Cl vs. 6-Cl) alters electronic distribution. The 5-chloro derivative may exhibit distinct steric and electronic interactions in biological systems compared to the 6-chloro analog.

Ethyl 3-(6-Methoxy-3-indolyl)propanoate

  • Structure : Methoxy group at the 6-position instead of chlorine.
  • Key Differences : Methoxy is electron-donating, increasing electron density on the indole ring. This substitution may enhance solubility but reduce electrophilic reactivity compared to the chloro analog .

Heterocyclic Propanoate Esters

Ethyl 3-(6-Chloropyridin-3-yl)-3-oxopropanoate

  • Structure : Pyridine ring with a 6-chloro substituent and a β-keto ester group.
  • Molecular Formula: C₁₀H₁₀ClNO₃ (CAS: 216317-64-5) .
  • Key Differences: The pyridine core is less aromatic than indole, and the β-keto group introduces additional reactivity (e.g., keto-enol tautomerism). This structure may participate in chelation or nucleophilic reactions distinct from indole derivatives.

Ethyl 3-(2-Furyl)propanoate

  • Structure : Furan ring instead of indole.
  • Key Differences: Furan is electron-rich, making it more reactive in Diels-Alder or electrophilic substitution reactions.

Chromen- and Thiazolidinone-Based Derivatives

Chromen Derivatives (e.g., Ethyl 3-[6-chloro-4-methyl-2-oxochromen-3-yl]propanoate)

  • Structure : Chromen (coumarin) core with chloro, methyl, and propoxy substituents.
  • Molecular Formula : C₁₈H₂₁ClO₅ (MW: 352.8 g/mol) .
  • Key Differences : The chromen system confers fluorescence properties and UV stability. Larger molecular weight and complexity may reduce bioavailability compared to simpler indole esters.

Thiazolidinone Derivatives (e.g., Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate)

  • Structure: Thiazolidinone ring with aminomethylene and thioxo groups.
  • Key Differences: The thiazolidinone moiety is associated with antimicrobial activity. The presence of sulfur enhances metal-binding capacity, differentiating its mechanism of action from indole-based esters .

Data Tables

Table 1: Structural and Physical Properties of Key Compounds

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 3-(6-Chloro-3-indolyl)propanoate Indole 6-Cl C₁₃H₁₄ClNO₂ 251.71 Electron-withdrawing Cl substituent
Ethyl 3-(5-Chloro-3-indolyl)propanoate Indole 5-Cl C₁₃H₁₄ClNO₂ 251.71 Positional isomer of 6-Cl analog
Ethyl 3-(6-Methoxy-3-indolyl)propanoate Indole 6-OCH₃ C₁₄H₁₇NO₃ ~265.29 Electron-donating OCH₃ group
Ethyl 3-(6-Chloropyridin-3-yl)-3-oxopropanoate Pyridine 6-Cl, β-keto C₁₀H₁₀ClNO₃ 227.65 Keto-enol tautomerism possible
Ethyl 3-[6-chloro-4-methyl-2-oxochromen-3-yl]propanoate Chromen 6-Cl, 4-CH₃, 2-oxo C₁₈H₂₁ClO₅ 352.80 Fluorescent chromen core

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